

N,N-Dimethylcyclohexylamine solubility in organic solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N,N-Dimethylcyclohexylamine**

Cat. No.: **B146760**

[Get Quote](#)

An In-depth Technical Guide to the Solubility of **N,N-Dimethylcyclohexylamine** in Organic Solvents

Introduction

N,N-Dimethylcyclohexylamine (DMCHA), with the chemical formula C₈H₁₇N and CAS number 98-94-2, is a tertiary aliphatic amine.^{[1][2]} It presents as a clear, colorless liquid with a characteristic amine-like, musky odor.^[2] This compound is a versatile chemical intermediate and catalyst, notably in the production of polyurethane foams, and as an intermediate for rubber accelerators and dyes.^[3] Given its wide-ranging applications in industrial synthesis and potential roles in pharmaceutical and agrochemical development, a thorough understanding of its physicochemical properties, particularly its solubility in various organic solvents, is critical for researchers, scientists, and drug development professionals.^[4]

This technical guide provides a comprehensive overview of the solubility characteristics of **N,N-Dimethylcyclohexylamine**, summarizing available quantitative and qualitative data. It further details a standardized experimental protocol for solubility determination and presents logical workflows to illustrate key processes and relationships.

Core Principles of Amine Solubility

The solubility of an amine is primarily dictated by its molecular structure and the properties of the solvent. Key principles include:

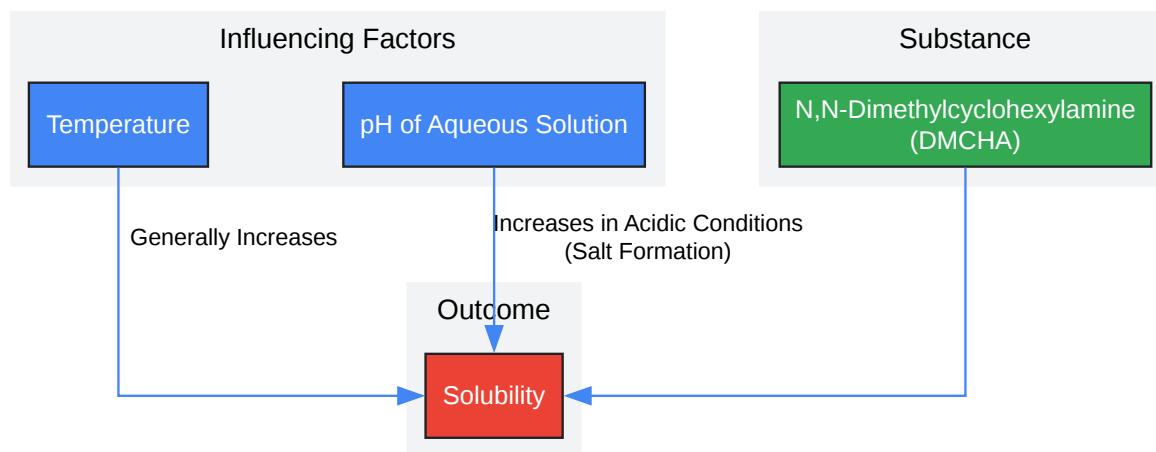
- **Polarity and Hydrogen Bonding:** As a tertiary amine, **N,N-Dimethylcyclohexylamine** has a nitrogen atom with a lone pair of electrons, making it a proton acceptor.^[5] While it cannot form hydrogen bonds with itself due to the absence of a hydrogen atom on the nitrogen, it can accept hydrogen bonds from protic solvents like water or alcohols.^[6] This interaction facilitates its solubility in polar solvents.
- **Molecular Size:** The solubility of amines in water tends to decrease as the molecular weight and the size of the hydrophobic alkyl groups increase.^{[7][8]} The cyclohexyl group in DMCHA contributes significant nonpolar character.
- **"Like Dissolves Like":** Generally, amines are readily soluble in organic solvents such as alcohols, ethers, and benzene.^{[1][7][8]} **N,N-Dimethylcyclohexylamine** is expected to be miscible with many common organic solvents.^{[2][9]}
- **Basicity:** As a weak base, the solubility of **N,N-Dimethylcyclohexylamine** in aqueous solutions is highly dependent on pH.^[1] In acidic solutions, it forms the corresponding ammonium salt, which is an ionic species and thus significantly more water-soluble.

Solubility Profile of **N,N-Dimethylcyclohexylamine**

N,N-Dimethylcyclohexylamine is generally characterized as being soluble in a wide range of organic solvents, particularly polar ones.^[1] There is conflicting information regarding its solubility in water, with some sources describing it as insoluble or partly soluble, while others provide specific quantitative data.^{[2][10]}

Quantitative Solubility Data

The available quantitative data primarily focuses on its solubility in water.


Solvent	Solubility	Temperature (°C)	Reference(s)
Water	10 g/L	20	[3][11][12]
Water	13.4 g/L	20	[13]
Water	20 g/100mL	Not Specified	[2]

Qualitative Solubility Data

Solvent Class	Specific Solvents	Solubility Description	Reference(s)
Polar Protic	Ethanol, Methanol	Soluble / Dissolves Well	[1][9][11][14]
Polar Aprotic	Acetone	Miscible / Can be mixed with	[2][11][14]
Non-Polar	Benzene	Miscible / Can be mixed with	[2][14]
Diethyl Ether	Soluble	[11][14]	
Hexane	Limited Solubility	[1]	

Factors Influencing Solubility

The solubility of **N,N-Dimethylcyclohexylamine** is not static and can be influenced by several external factors. The logical relationship between these factors and the resulting solubility is crucial for practical applications.

[Click to download full resolution via product page](#)

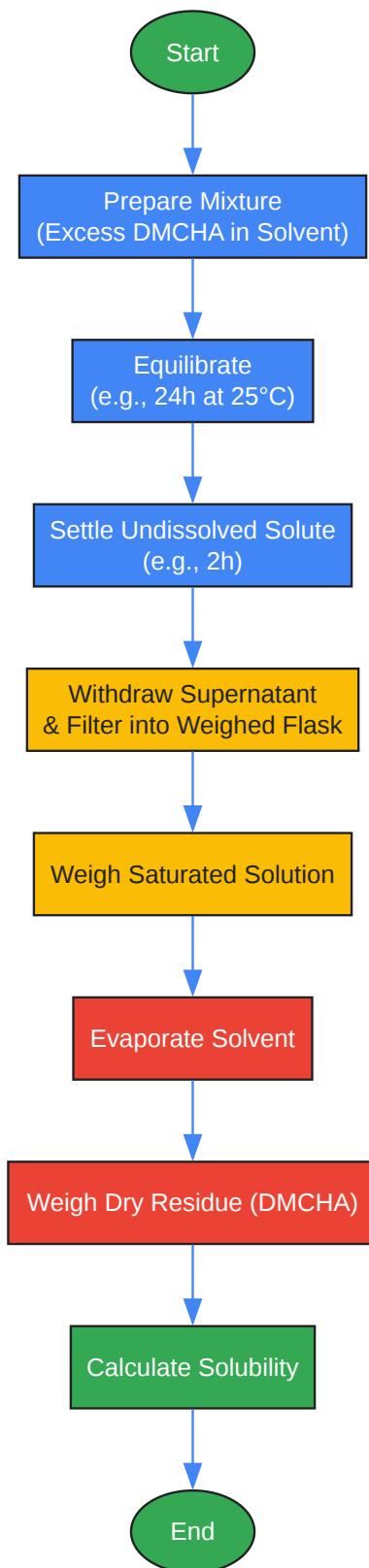
Caption: Logical diagram of factors affecting DMCHA solubility.

Experimental Protocol for Solubility Determination

A precise quantitative determination of **N,N-Dimethylcyclohexylamine** solubility can be achieved using a standardized gravimetric method. This protocol is adapted from general procedures for determining the solubility of organic compounds.[15]

Objective: To quantitatively determine the solubility of **N,N-Dimethylcyclohexylamine** in a specific organic solvent at a controlled temperature.

Materials:


- **N,N-Dimethylcyclohexylamine** ($\geq 99\%$ purity)
- Selected organic solvent (analytical grade)
- Thermostatically controlled shaker or water bath
- Analytical balance (readable to ± 0.0001 g)
- Glass vials with screw caps
- Volumetric flasks (pre-weighed)
- Syringe with a solvent-compatible filter (e.g., PTFE, 0.22 μm)
- Rotary evaporator or nitrogen stream evaporation setup
- Drying oven

Methodology:

- Preparation of Saturated Solution:
 - Add an excess amount of **N,N-Dimethylcyclohexylamine** to a glass vial containing a known volume (e.g., 10 mL) of the chosen organic solvent. An excess is ensured when undissolved amine is clearly visible.
 - Seal the vial tightly to prevent solvent evaporation.

- Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25°C).
- Agitate the mixture for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
- Sample Extraction:
 - After equilibration, allow the vial to stand undisturbed in the temperature bath for at least 2 hours to let the excess solute settle.
 - Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
 - Immediately attach a syringe filter and dispense the filtered solution into a pre-weighed, dry volumetric flask.
- Gravimetric Analysis:
 - Record the mass of the flask containing the filtered saturated solution.
 - Carefully evaporate the solvent from the flask. This can be done using a rotary evaporator at a suitable temperature and pressure or by a gentle stream of nitrogen in a fume hood.
 - Once the solvent is fully removed, dry the flask containing the **N,N-Dimethylcyclohexylamine** residue in a vacuum oven at a temperature below its boiling point until a constant weight is achieved.
 - Reweigh the flask to determine the mass of the dissolved **N,N-Dimethylcyclohexylamine**.
- Calculation of Solubility:
 - Calculate the mass of the solvent by subtracting the mass of the dissolved amine from the total mass of the solution.
 - Calculate the solubility using the following formula:
 - Solubility (g / 100 g solvent) = (Mass of dissolved amine / Mass of solvent) x 100

The following diagram illustrates the workflow for this experimental procedure.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for gravimetric solubility determination.

Conclusion

N,N-Dimethylcyclohexylamine demonstrates broad solubility in common organic solvents, a characteristic that underpins its utility in diverse chemical processes. It is generally miscible with alcohols, acetone, and benzene, while showing limited solubility in non-polar alkanes like hexane.^{[1][2]} Its solubility in aqueous systems is pH-dependent and quantitatively defined in the range of 10-20 g/L at room temperature.^{[2][3][11][12][13]} For applications requiring precise solubility data, the gravimetric determination protocol outlined provides a reliable framework. This comprehensive understanding of DMCHA's solubility is essential for its effective application in research, synthesis, and formulation development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. solubilityofthings.com [solubilityofthings.com]
- 2. N,N-Dimethylcyclohexylamine | C8H17N | CID 7415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N,N-Dimethylcyclohexylamine CAS#: 98-94-2 [m.chemicalbook.com]
- 4. bdmaee.net [bdmaee.net]
- 5. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. byjus.com [byjus.com]
- 9. Page loading... [guidechem.com]
- 10. N,N-Dimethylcyclohexylamine (DMCHA)** - TRIGON Chemie [trigon-chemie.com]
- 11. chembk.com [chembk.com]
- 12. echemi.com [echemi.com]

- 13. carlroth.com:443 [carlroth.com:443]
- 14. chembk.com [chembk.com]
- 15. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [N,N-Dimethylcyclohexylamine solubility in organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b146760#n-n-dimethylcyclohexylamine-solubility-in-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com